(1R,3R)-Ethyl 3-aminocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a chemical compound with a specific stereochemistry, characterized by the presence of an ethyl ester group attached to a cyclohexane ring with an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.
Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of rel-ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols (reduction), and various substituted derivatives (substitution).
Scientific Research Applications
Rel-ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylate form. These interactions can modulate various biological processes, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Rel-ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
- Rel-ethyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
- Rel-ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate
Uniqueness
Rel-ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of both amino and ester functional groups
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1 |
InChI Key |
VALZPPHHDRBGHU-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@H](C1)N |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.